![molecular formula C10H13N5 B2927441 7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine CAS No. 2034548-27-9](/img/structure/B2927441.png)
7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
“7-imino-N,N,8-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The incorporation of the bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X) into DNA duplexes results in a significant enhancement of their stability . This suggests that the compound has a significant effect on the local hydrogen-bonding and base stacking interactions and the overall DNA conformation .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other pyrido[2,3-d]pyrimidines. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, could be applicable .Scientific Research Applications
Antiproliferative Agents
Pyrido[2,3-d]pyrimidines have been identified as having significant antiproliferative properties, making them potential candidates for cancer treatment. The derivative API-1 is a promising agent in this category, showing effectiveness against cancer cell proliferation .
Antimicrobial Activity
These compounds exhibit antimicrobial activities, which means they can inhibit the growth of microorganisms. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic properties of pyrido[2,3-d]pyrimidines make them potential components in the treatment of inflammation and pain management. Their ability to reduce inflammation and alleviate pain can be harnessed in pharmaceutical applications .
Hypotensive Effects
Pyrido[2,3-d]pyrimidines have shown hypotensive effects, which means they can lower blood pressure. This application is particularly important for the management of hypertension, a common condition that can lead to serious cardiovascular diseases .
Antihistaminic Activities
These compounds also have antihistaminic activities, suggesting their use in treating allergic reactions. Antihistamines work by blocking histamine, a substance in the body that causes allergic symptoms .
Tyrosine Kinase Inhibition
Among the derivatives, TKI-28 is noted as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that can activate many proteins by signal transduction cascades, and their inhibitors are used in cancer therapy .
Cyclin-dependent Kinase (CDK4) Inhibition
Another important application is the inhibition of CDK4, a cyclin-dependent kinase important in cell cycle regulation. Inhibitors of CDK4 are being researched for their potential to treat various cancers .
Privileged Heterocyclic Scaffold
Lastly, the pyrido[2,3-d]pyrimidine core is considered a privileged heterocyclic scaffold . This means it is a versatile structure that can bind to multiple receptors, making it a valuable framework for drug discovery .
Mechanism of Action
properties
IUPAC Name |
7-imino-N,N,8-trimethylpyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14(2)9-7-4-5-8(11)15(3)10(7)13-6-12-9/h4-6,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAXWWVGLQYECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C=CC2=C1N=CN=C2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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